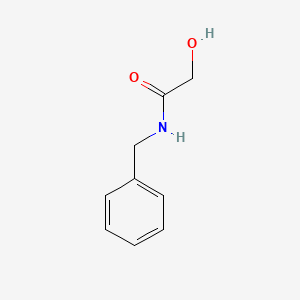

n-Benzyl-2-hydroxyacetamide

説明

The exact mass of the compound n-Benzyl-2-hydroxyacetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Benzyl-2-hydroxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Benzyl-2-hydroxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-7-9(12)10-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDMTEGDXVJZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282572 | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19340-77-3 | |

| Record name | NSC26565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyl-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-Benzyl-2-hydroxyacetamide CAS number 19340-77-3

An In-Depth Technical Guide to n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3): A Versatile Scaffold in Medicinal Chemistry

Executive Summary

n-Benzyl-2-hydroxyacetamide (CAS No. 19340-77-3) is a pivotal chemical entity that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. While structurally unassuming, this molecule serves as a fundamental building block and a versatile scaffold for the synthesis of complex, biologically active compounds. Its historical significance is cemented as a key intermediate in the production of Benznidazole, a crucial drug for treating Chagas disease.[1] Contemporary research continues to leverage its core structure for the design and synthesis of novel therapeutic agents, most notably in the pursuit of potent anticonvulsants and histone deacetylase (HDAC) inhibitors.[1] This guide provides a comprehensive technical overview of n-Benzyl-2-hydroxyacetamide, detailing its physicochemical properties, synthesis protocols, core applications, and analytical characterization, intended for researchers, scientists, and professionals engaged in drug discovery.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational to its application in research and development. These parameters influence solubility, reactivity, and formulation strategies. The key properties of n-Benzyl-2-hydroxyacetamide are summarized below.

| Property | Value | Source |

| CAS Number | 19340-77-3 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [2][3] |

| Density | 1.161 g/cm³ | [4] |

| Boiling Point | 398.1°C at 760 mmHg | [4] |

| Flash Point | 194.6°C | [4] |

| Vapor Pressure | 4.73E-07 mmHg at 25°C | [4] |

| LogP | 0.686 | [4] |

| Hydrogen Bond Donors | 2 (OH, NH) | [2] |

| Hydrogen Bond Acceptors | 2 (C=O, OH) | [2] |

| Synonyms | Acetamide, 2-hydroxy-N-(phenylmethyl)- | [2] |

Synthesis and Manufacturing

The synthesis of n-Benzyl-2-hydroxyacetamide is most effectively achieved through the direct amidation of glycolic acid with benzylamine. This route is favored for its high yield, operational simplicity, and use of readily available, inexpensive starting materials.[4][5]

Primary Synthetic Route: Amidation of Glycolic Acid

The core of this synthesis is the formation of an amide bond between the carboxylic acid group of glycolic acid and the primary amine group of benzylamine. The reaction is typically driven by thermal dehydration, where heating the mixture removes the water molecule formed during condensation, pushing the equilibrium toward the product. This approach avoids the need for complex coupling agents, making it an efficient and economical choice for laboratory-scale synthesis.

Detailed Laboratory Protocol

This protocol describes a field-proven method for synthesizing n-Benzyl-2-hydroxyacetamide with a high yield.

Materials:

-

Glycolic acid (1.0 eq)

-

Benzylamine (1.0 eq)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask, combine glycolic acid (1.0 eq) and benzylamine (1.0 eq).

-

Rationale: Using stoichiometric equivalents ensures complete consumption of the starting materials, simplifying subsequent purification.

-

-

Thermal Reaction: Heat the mixture to 90°C with continuous stirring for approximately 1 hour.[4]

-

Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier for amide bond formation and facilitate water removal without causing significant degradation of the reactants or product.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a 1:1 mixture of ethyl acetate and hexanes.

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction has reached completion.

-

-

Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: The crude product should be purified via flash column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexanes.

-

Rationale: Chromatography is essential to remove any unreacted starting materials or potential side products, ensuring the final compound is of high purity for analytical characterization and subsequent use.

-

-

Solvent Removal and Isolation: Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield n-Benzyl-2-hydroxyacetamide as a solid.

Synthesis Workflow Diagram

Caption: High-yield synthesis of n-Benzyl-2-hydroxyacetamide.

Core Applications in Drug Discovery and Development

The utility of n-Benzyl-2-hydroxyacetamide is not as a therapeutic agent itself, but as a critical structural motif and synthetic precursor in the development of new drugs.

Foundational Scaffold for Anticonvulsant Agents

Extensive research has identified N-benzyl-2-acetamidoacetamides as a potent class of anticonvulsants.[1][6] n-Benzyl-2-hydroxyacetamide represents the parent scaffold of this class. Structure-activity relationship (SAR) studies have shown that modifications to this core structure are critical for optimizing anticonvulsant activity. For instance, the introduction of small, substituted heteroatom moieties at positions adjacent to the core can dramatically enhance potency.[6] Derivatives have demonstrated high efficacy in preclinical models, such as the maximal electroshock-induced seizure (MES) test in mice, with some compounds showing potency comparable to established drugs like phenytoin.[6] This makes the n-Benzyl-2-hydroxyacetamide scaffold a high-value starting point for designing novel antiepileptic drugs.

Key Intermediate in Benznidazole Synthesis

One of the most significant applications of n-Benzyl-2-hydroxyacetamide is its role as a key intermediate in an eco-friendly synthesis of Benznidazole.[1] Benznidazole (N-benzyl-2-nitro-1H-imidazole-1-acetamide) is one of the primary drugs used to treat Chagas disease, an infectious disease caused by the parasite Trypanosoma cruzi.[7] The development of efficient and economical synthetic routes for Benznidazole is a global health priority, and the use of n-Benzyl-2-hydroxyacetamide as a precursor is a notable advancement in this area.[1]

Emerging Research Trajectories

Modern medicinal chemistry continues to explore the potential of the n-Benzyl-2-hydroxyacetamide scaffold. Current research trajectories include its use in the design of novel histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[1] The structural features of the molecule—an aromatic ring, a flexible linker, and a hydrogen-bonding amide group—are well-suited for targeting the active sites of various enzymes.

Logical Relationship Diagram

Caption: Key applications of n-Benzyl-2-hydroxyacetamide in drug development.

Analytical Characterization and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research workflow. Standard analytical techniques are used to characterize n-Benzyl-2-hydroxyacetamide.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), a doublet for the benzylic CH₂ (~4.4 ppm), a singlet for the α-hydroxy CH₂ (~4.1 ppm), and broad singlets for the exchangeable OH and NH protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~172 ppm), aromatic carbons (~127-138 ppm), the benzylic CH₂ carbon (~43 ppm), and the α-hydroxy CH₂ carbon (~61 ppm). |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1640 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).[8] |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 165.19 g/mol . |

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Storage: n-Benzyl-2-hydroxyacetamide should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature (20 to 22 °C).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3) is far more than a simple organic molecule; it is a versatile and valuable tool in the arsenal of the medicinal chemist. Its established role as a precursor to the essential medicine Benznidazole and its proven potential as a foundational scaffold for potent anticonvulsant agents underscore its importance.[1] As research continues to uncover new applications, such as in the design of HDAC inhibitors, the significance of n-Benzyl-2-hydroxyacetamide in the landscape of drug discovery and development is set to grow.

References

- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (Source: Google Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7wvA_AhmmID-JQKlZR6aZenHEiQUmhZcUd4ojbwCVhoEEl0CFWsPRPprqWsLfPMQO8uohzTl6RTVE4-qX1gsQ9Dq-77-_2yECUTYcZ6clNLb-C_HmKTPWxL3a05YxhUUi2U=]

- n-Benzyl-2-hydroxyacetamide | 19340-77-3. (Source: Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIrK2g1oLaKohuWicTy081UcvwV72ja6mo2A1WfFdT0k1UPuqWJ5-PvloLBbwdJU49Z3DmePSIkqiToxH5kxxfmGtKKCK-XBkODHKtQ2Fek1HQhLtU8JY4S6AzcsipTwqun0uiJQ==]

- N-BENZYL-2-HYDROXYACETAMIDE 19340-77-3 wiki. (Source: Guidechem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyPLC2KqR6aGE0KZrLUr3Sqiw0VjG0VwZEu9Se1p2Ll70Q9sUjqvAg8uPQxXADwbLVOgol6JpWEsp0h2-y2ro9QBoPPO-JTK0KRsYRP9Nauj47uk-oUimCSrmhljyfS-6w033svNmDyRhmlvaSeLIq1oo78e7nbunOQH_EV4uN4PkztSGFy2SzYjgl6Q==]

- N-BENZYL-2-HYDROXYACETAMIDE. (Source: LookChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSCHrPQRGIN4WVcPhxi6M_6zgKl1h-8J1DX9X_0qcwhBkwMnMW66OogIXH7tThPQYKluje_CYvKn6eKlvTk_SMfA58g6eKDnFSUk4V51DeZJ31wZqYWlGcT2WR2N_AM3sXEhgjIz42eEnUwFBD2ITzUlrRzM=]

- Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. (Source: CONICET) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKveC2IMPsiWSfNEeyslugGcYCJEWsO_aZzAgTSx8WBru4Dj_WMvF41_iEGnmosRrOSYnkoZnvMYtVbFoHnvGSntSFYiVFiQfIEXeRuGGhxgkdmgtDkBsED3PHG9hX_JYGUq2z5ub3aeWZEs7B0E9HkHdBTKm7rOIDQYVSftrhWwdJdbVgKh9szskUyrOIwSqq-sYZZytU771HPsoFJT7KCYVeKZE6YMy92A8CmwXKGSh2I-UdQnEXQ7wwuw==]

- CAS 19340-77-3 | N-Benzyl-2-hydroxyacetamide. (Source: ChemSrc) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf-fgySvrlSJLx2g-Moq0csanhvGFIuaBD60hjuw6ZXN5-HmdYVlvjJgBKpnRjhLjpezCIvtpWtf_Pvq5NqGUPlrDChusN3qivyGl3qoE2szCtWP63gG3fAGfHUajs7z1x1OzIeMnIyEB5G-sXodUgdYs_50lTBqXAMcwBA9ZuoELNLNfTJgs=]

- N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. (Source: MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl5gCgjqP7EWW1tf7et591y7wifcY30lmZ5kJbz8dzPXq3OwmJxGmJnQT1zm6sYRRoGE2U7nSFf2QLav5XD94g0F1P9QC8CKDMxoYNRuCBCiMTn5eQkFv3YvC3dXNfqPlyQX2605g=]

- (PDF) N-Benzylacetamide. (Source: ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQ-9X9W6ropgW6beJNYEalKtDyQnsWd2BfFdgDCqCORA20rU83cF1PXJVU3LKH7ZBbLpkQ-3IaHdbNn8z6_79iuNFb2J0BrQhrGVkMzm7hLRkdICESHJfSmGrF3O6p53kuA0vDw2kiiKXzIZVErwXWMrvwaHeCJm9ZdGvi44Gpg==]

- Benzyl-N-hydroxy-N2-(2-phenylethyl)glycinamide - 919996-46-6. (Source: Vulcanchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFODGmPRdki9o2NgoVbKGnDST2_7yfATwuVWvW8RhfjFSSlsRnx9C-LzVVUNOZ4NNx22ucz4O9weRUwHP_1_ATNzEsyiE9mqIMWtrGbJld2ZEQGEFxuLF74SeSZPJouRtVQZSMYCIE3CA==]

- N-BENZYLACETAMIDE | 588-46-5. (Source: ChemicalBook) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOZZb0ZVZpUjMchdz91w9bTYxIv3hoEhGN1um864IoBgjJZ6D76kUtF3F570y-QhTDdhpCH_MtC3hIPVqypUshkgZWD6yLXieCdXVXCiAcuyJtU8F1ddvM5R_WRjcWCbZasVbvfuDtGgOQ5afY7kGg26Hs8KcY-vfAhaA7RI_VkQ==]

- N-Benzylacetamide | C9H11NO | CID 11500. (Source: PubChem - NIH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStDMwpNbcJvbFFf4okb8vw4Uh8x0_uugAJCso9CK9uRjjt5p24f36mheNGs7iQmxYHxNw3QA7MdDrhP3GtgO36YsvGMIpENVKQnVfLjSNbl4FHzEilMQi77F2f0O64ZnYyxyaWRxPuwAWkDGUfz2gLr2NXv83]

- Supplemmentary Info for RSC adv. after corrections. (Source: The Royal Society of Chemistry) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh5UD2EesUGkf74SrwcjwKZjUd5DeZ8jmBqyGAB30dBrYLF_G5syRQe2zMigrF-Il8qA0xPcgLM4yN6oImXMAlmyR_2UpETS4OC8s2p0jgBXo40mWKgYBl-1L9xrRYa47evoPYVP5gJXFFflvxifrN_MFZa5TCeQk=]

Sources

- 1. n-Benzyl-2-hydroxyacetamide | 19340-77-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. mdpi.com [mdpi.com]

n-Benzyl-2-hydroxyacetamide molecular weight and formula

An In-Depth Technical Guide to n-Benzyl-2-hydroxyacetamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of n-Benzyl-2-hydroxyacetamide, a molecule of significant interest in the field of medicinal chemistry. While direct biological evaluation of this specific compound is limited in publicly available literature, its structural similarity to known anticonvulsant agents makes it a compelling candidate for further investigation. This document details its molecular properties, a robust synthesis protocol, and an analysis of its potential therapeutic applications based on established structure-activity relationships.

Molecular Properties of n-Benzyl-2-hydroxyacetamide

n-Benzyl-2-hydroxyacetamide is a small molecule featuring a central acetamide core with a benzyl substituent on the nitrogen atom and a hydroxyl group on the alpha-carbon. These structural motifs are significant in medicinal chemistry, often contributing to a compound's pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 19340-77-3 | [2] |

| IUPAC Name | N-benzyl-2-hydroxyacetamide | [1] |

Synthesis of n-Benzyl-2-hydroxyacetamide

The synthesis of n-Benzyl-2-hydroxyacetamide can be efficiently achieved through the direct amidation of glycolic acid with benzylamine. The use of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) facilitates the formation of the amide bond under mild conditions, providing a good yield of the desired product.

Experimental Protocol

The following protocol is adapted from a procedure described by the Royal Society of Chemistry.[3]

Materials:

-

Glycolic acid (1.0 eq)

-

Benzylamine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI.HCl) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.3 eq)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a stirring solution of glycolic acid (30 mmol, 2.28 g) in dichloromethane (CH₂Cl₂), add benzylamine (30 mmol, 3.2 mL), EDCI.HCl (33 mmol, 6.3 g), and DMAP (9.0 mmol, 1.098 g) at 0 °C.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Wash the reaction mixture with 1 M aqueous HCl and then with water.

-

Dry the organic layer over MgSO₄.

-

Filter the mixture and concentrate the crude product under reduced pressure.

-

Purify the crude product by passing it through a short plug of silica gel, eluting with 50% Ethyl acetate/Hexanes.

-

The resulting product is a white solid with a yield of approximately 85% and a melting point of 98-99 °C.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for n-Benzyl-2-hydroxyacetamide.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27-7.19 | m | 5H | Aromatic protons (C₆H₅) |

| 6.65 | br s | 1H | Amide N-H |

| 4.43 | d (J = 6.0 Hz) | 2H | Benzyl CH₂ |

| 4.09 | s | 2H | Hydroxymethyl CH₂ |

Spectrum recorded in CDCl₃ at 400 MHz.[3]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the compound.

-

Calculated for [C₉H₁₁NNaO₂⁺] (M+Na)⁺: m/z = 188.06

-

Found: m/z = 188.0[3]

Infrared (IR) Spectroscopy

-

O-H stretch (alcohol): Broad peak around 3400-3200 cm⁻¹

-

N-H stretch (amide): Moderate peak around 3300 cm⁻¹

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹

-

C=O stretch (amide I): Strong peak around 1650 cm⁻¹

-

N-H bend (amide II): Moderate peak around 1550 cm⁻¹

-

C-O stretch (alcohol): Strong peak around 1050 cm⁻¹

Potential Biological Activity and Therapeutic Rationale

There is a substantial body of evidence suggesting that the N-benzylacetamide scaffold is a key pharmacophore for anticonvulsant activity.[4] While n-Benzyl-2-hydroxyacetamide has not been directly evaluated in anticonvulsant screens according to the available literature, numerous structurally related compounds have demonstrated significant efficacy.

Studies have shown that 2-substituted N-benzyl-2-acetamidoacetamides are potent anticonvulsants.[4] Furthermore, derivatives of N-benzyl-2-acetamidopropionamide with small heteroatom substituents at the 3-position exhibit potent activity in the maximal electroshock (MES)-induced seizure test.[4] For instance, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide show comparable or even superior activity to the established antiepileptic drug phenytoin in rodent models.[4]

The structural similarity of n-Benzyl-2-hydroxyacetamide to these potent anticonvulsants strongly suggests that it is a promising candidate for evaluation in preclinical seizure models. The presence of the hydroxyl group may also influence its solubility and ability to cross the blood-brain barrier, potentially offering a favorable pharmacokinetic profile.

Hypothesized Mechanism of Action

The precise mechanism of action for many N-benzylacetamide-based anticonvulsants is still under investigation. However, a common mechanism for many antiepileptic drugs is the modulation of voltage-gated ion channels, particularly sodium channels.[5] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive, synchronous neuronal firing.

It is hypothesized that compounds like n-Benzyl-2-hydroxyacetamide may act by blocking voltage-gated sodium channels, which would stabilize neuronal membranes and prevent the rapid, repetitive firing that characterizes a seizure.[5] This mechanism is shared by several established antiepileptic drugs, including carbamazepine and phenytoin.[5]

Caption: Hypothesized mechanism of action of n-Benzyl-2-hydroxyacetamide.

Conclusion and Future Directions

n-Benzyl-2-hydroxyacetamide is a readily synthesizable compound with a molecular structure that is highly suggestive of potential anticonvulsant activity. The detailed synthesis and spectroscopic data provided in this guide offer a solid foundation for its preparation and characterization.

The primary area for future research is the comprehensive biological evaluation of n-Benzyl-2-hydroxyacetamide. This should include:

-

In vitro screening: Assessing its effects on voltage-gated sodium and calcium channels.

-

In vivo anticonvulsant screening: Utilizing established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to determine its efficacy and potency.

-

Pharmacokinetic studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

Such studies would clarify the therapeutic potential of this promising molecule and its viability as a lead compound for the development of novel antiepileptic drugs.

References

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

-

Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. ScienceDirect. Available at: [Link]

-

Infrared spectrum of the N-benzyl-2-(2-nitroimidazol-1-yl) acetamide. ResearchGate. Available at: [Link]

-

N-(2-Hydroxybenzyl)acetamide. PubChem. Available at: [Link]

-

Supplemmentary Info for RSC adv. after corrections. The Royal Society of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of n-Benzyl-2-hydroxyacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of n-Benzyl-2-hydroxyacetamide

n-Benzyl-2-hydroxyacetamide, a molecule incorporating a benzyl group, a secondary amide, and an alpha-hydroxy substituent, presents a unique physicochemical profile. Its structural attributes suggest a compound of moderate polarity, with the potential for both hydrophilic and hydrophobic interactions. A thorough understanding of its solubility and stability is paramount for its successful application in research and pharmaceutical development. These properties govern its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and purification to formulation design and bioavailability.

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of n-Benzyl-2-hydroxyacetamide. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from structurally related compounds, namely N-benzylacetamide and acetohydroxamic acid, to project a scientifically grounded profile. We will delve into the theoretical underpinnings of its solubility, provide actionable protocols for its experimental determination, and explore its stability under various stress conditions. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with n-Benzyl-2-hydroxyacetamide.

Part 1: The Solubility Profile of n-Benzyl-2-hydroxyacetamide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biological activity. For n-Benzyl-2-hydroxyacetamide, its amphiphilic nature—possessing both the non-polar benzyl group and polar amide and hydroxyl functionalities—suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of the amide and hydroxyl groups allows for hydrogen bonding with protic solvents, while the benzyl group contributes to solubility in non-polar environments.

Table 1: Predicted Qualitative Solubility of n-Benzyl-2-hydroxyacetamide in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water | Sparingly Soluble | The polar groups contribute to some aqueous solubility, but the hydrophobic benzyl group will limit it. |

| Methanol | Soluble | Capable of hydrogen bonding with the amide and hydroxyl groups.[1] | |

| Ethanol | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong hydrogen bond acceptor that can interact with the amide and hydroxyl protons. |

| Acetone | Soluble | The carbonyl group can interact with the polar groups of the molecule.[1] | |

| Acetonitrile | Moderately Soluble | Less polar than DMSO and acetone, but should still offer moderate solubility. | |

| Non-Polar | Dichloromethane | Moderately Soluble | A good solvent for many organic compounds of intermediate polarity.[1] |

| Ethyl Acetate | Moderately Soluble | Offers a balance of polar and non-polar characteristics.[3] | |

| Diethyl Ether | Slightly Soluble | Primarily non-polar, with some hydrogen bond accepting capability. |

| | Hexane | Insoluble | A non-polar solvent that is unlikely to effectively solvate the polar functional groups. |

This table is a prediction based on chemical principles and data from analogous compounds. Experimental verification is essential.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a standardized and reliable method for quantifying the equilibrium solubility of n-Benzyl-2-hydroxyacetamide in various solvents.

Objective: To determine the saturation solubility of n-Benzyl-2-hydroxyacetamide in a selection of relevant solvents at a controlled temperature (e.g., 25°C).

Materials:

-

n-Benzyl-2-hydroxyacetamide (solid)

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatic shaker

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid n-Benzyl-2-hydroxyacetamide to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 24 hours at the set temperature to allow the excess solid to sediment. For fine suspensions, centrifugation at a high speed can be used to pellet the excess solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles. Dilute the collected sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of n-Benzyl-2-hydroxyacetamide.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Diagram Caption: Shake-Flask Solubility Determination Workflow

Strategies for Solubility Enhancement

Given the predicted sparingly soluble nature of n-Benzyl-2-hydroxyacetamide in aqueous media, formulation strategies may be necessary for its application in biological systems. Common approaches include:

-

Co-solvents: The use of a mixture of solvents, such as water and a water-miscible organic solvent (e.g., ethanol, propylene glycol), can significantly enhance solubility.

-

pH Adjustment: The amide and hydroxyl groups have pKa values that may allow for ionization at certain pH values, which can increase aqueous solubility.

-

Surfactants: The formation of micelles using surfactants can encapsulate the hydrophobic portions of the molecule, increasing its apparent solubility in aqueous solutions.

-

Complexation: Cyclodextrins can form inclusion complexes with the benzyl group, enhancing the overall aqueous solubility of the molecule.

Part 2: The Stability Profile of n-Benzyl-2-hydroxyacetamide

The chemical stability of a compound is a critical parameter that dictates its shelf-life, storage conditions, and potential degradation pathways. The functional groups in n-Benzyl-2-hydroxyacetamide—the amide, the benzyl group, and the alpha-hydroxy group—are all susceptible to degradation under certain conditions.

Potential Degradation Pathways

-

Amide Hydrolysis: This is a common degradation pathway for amide-containing compounds and can be catalyzed by both acid and base. The expected degradation products would be benzylamine and 2-hydroxyacetic acid.

-

Oxidation: The alpha-hydroxy group is susceptible to oxidation, which could lead to the formation of an alpha-keto amide. The benzyl group could also be a site of oxidation under more forcing conditions.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This could involve complex radical-mediated reactions.

-

Thermal Degradation: At elevated temperatures, molecules can undergo decomposition. For hydroxamic acids, a known thermal decomposition route is the Lossen rearrangement, which leads to an isocyanate. While n-Benzyl-2-hydroxyacetamide is not a hydroxamic acid, this pathway in the related acetohydroxamic acid suggests that thermal lability should be considered.[4]

Forced Degradation Studies: An Experimental Framework

Forced degradation (stress testing) studies are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule. These studies are a cornerstone of developing and validating stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl, reflux for 24h | Amide hydrolysis |

| Basic Hydrolysis | 0.1 M NaOH, reflux for 24h | Amide hydrolysis |

| Oxidative | 3% H₂O₂, room temperature for 24h | Oxidation of the hydroxyl and/or benzyl group |

| Thermal | Solid sample at 80°C for 48h | General decomposition, potential for rearrangement |

| Photolytic | Solution exposed to UV light (e.g., 254 nm) for 24h | Complex radical-mediated degradation |

The conditions provided are starting points and should be optimized to achieve a target degradation of 5-20%.

Step-by-Step Protocol for Forced Degradation Studies

Objective: To generate potential degradation products of n-Benzyl-2-hydroxyacetamide under various stress conditions and to assess its intrinsic stability.

Materials:

-

n-Benzyl-2-hydroxyacetamide

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents for sample preparation and analysis

-

pH meter

-

Heating block or water bath

-

UV lamp

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare stock solutions of n-Benzyl-2-hydroxyacetamide in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Reflux the mixture for a predetermined time. At various time points, withdraw samples, neutralize with an equivalent amount of base, and dilute for analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Reflux the mixture. At various time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature. At various time points, withdraw samples and dilute for analysis.

-

Thermal Degradation: Place a known amount of solid n-Benzyl-2-hydroxyacetamide in a vial and heat in an oven at a set temperature. At various time points, cool the sample, dissolve in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose a solution of n-Benzyl-2-hydroxyacetamide in a quartz cuvette to a UV lamp. At various time points, withdraw samples and analyze. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Sources

The Strategic Utility of n-Benzyl-2-hydroxyacetamide in Modern Organic Synthesis: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Precursor

In the landscape of organic synthesis, the identification and exploitation of versatile precursors are paramount to the efficient construction of complex molecular architectures. n-Benzyl-2-hydroxyacetamide, a seemingly unassuming molecule, has emerged as a strategic building block, particularly in the realm of medicinal chemistry and drug development. Its inherent structural features—a secondary amide, a primary hydroxyl group, and a benzyl moiety—offer a trifecta of reactive sites, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of n-Benzyl-2-hydroxyacetamide as a precursor, elucidating its synthesis, reactivity, and application in the generation of high-value compounds. The protocols and mechanistic insights presented herein are curated to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Physicochemical Properties and Safety Considerations

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred from N-Benzylacetamide[2] |

| Melting Point | Not widely reported; N-Benzylacetamide: 59-63 °C | [2] |

| Solubility | Predicted to be soluble in polar organic solvents | Inferred from structural analogues |

| CAS Number | 19340-77-3 | [1] |

Safety Profile (Inferred):

Based on the safety data for the related compound N-Benzylacetamide, general laboratory safety precautions should be observed.[3] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, wash the affected area thoroughly with water.[3]

Synthesis of n-Benzyl-2-hydroxyacetamide: A Robust and Scalable Protocol

The most direct and widely applicable method for the synthesis of n-Benzyl-2-hydroxyacetamide is the amidation of a glycolic acid derivative with benzylamine.[4] This nucleophilic acyl substitution is a robust and well-understood transformation in organic chemistry.

Diagram of the Synthetic Pathway

Caption: General synthetic scheme for n-Benzyl-2-hydroxyacetamide.

Detailed Experimental Protocol: Amidation of Methyl Glycolate

This protocol is adapted from a well-established procedure for the synthesis of the closely related N-benzyl acetamide and is presented as a representative method.[5]

Materials:

-

Methyl glycolate

-

Benzylamine

-

Dimethylacetamide (DMA)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl glycolate (1.0 equivalent) and benzylamine (1.05 equivalents). Dissolve the reactants in a suitable volume of dimethylacetamide.

-

Reaction Execution: Heat the reaction mixture to approximately 78°C with vigorous stirring.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).[5]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude n-Benzyl-2-hydroxyacetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Excess Benzylamine: A slight excess of benzylamine is used to ensure the complete consumption of the limiting reagent, methyl glycolate.

-

Dimethylacetamide as Solvent: DMA is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at an elevated temperature.

-

Aqueous Work-up: The work-up procedure is designed to remove the water-soluble DMA and any unreacted starting materials or byproducts.

-

Drying Step: The use of a drying agent is crucial to remove any residual water from the organic phase before solvent evaporation, which could otherwise interfere with product isolation and purity.

n-Benzyl-2-hydroxyacetamide as a Precursor in the Synthesis of Bioactive Molecules

The true value of n-Benzyl-2-hydroxyacetamide lies in its potential to serve as a versatile precursor for a variety of more complex and biologically active molecules. The presence of both a nucleophilic hydroxyl group and a modifiable amide functionality allows for a diverse range of subsequent reactions.

Precursor to Anticonvulsant Agents

A significant body of research has demonstrated that derivatives of N-benzylacetamides exhibit potent anticonvulsant activity.[6] n-Benzyl-2-hydroxyacetamide serves as an excellent starting point for the synthesis of these compounds. The hydroxyl group can be readily derivatized to introduce various pharmacophoric features.

Example: Synthesis of N-benzyl-2-acetamido-3-methoxypropionamide Derivatives

Studies have shown that the introduction of a small, substituted heteroatom moiety at the C3 position of the propanamide backbone leads to compounds with significant anticonvulsant effects.[6] While this example starts from a slightly different backbone, the synthetic strategy of modifying the core structure is directly applicable. Highly potent activities were observed for oxygen-substituted derivatives.[6]

Precursor to Heterocyclic Scaffolds

The bifunctional nature of n-Benzyl-2-hydroxyacetamide makes it a promising candidate for the synthesis of various heterocyclic systems, which are ubiquitous in medicinal chemistry.

Conceptual Pathway: Synthesis of Oxazolines

The intramolecular cyclization of β-hydroxy amides is a common method for the synthesis of oxazolines.[3][7] n-Benzyl-2-hydroxyacetamide can be envisioned as a precursor to 2-oxazolines through a dehydration reaction. This transformation is typically promoted by dehydrating agents or acid catalysis.[3]

Caption: Conceptual pathway for the synthesis of 2-oxazolines.

This cyclization would provide access to a class of compounds with known applications as ligands in asymmetric catalysis and as components of bioactive molecules.[8]

Precursor to Kinase Inhibitors

The N-benzylacetamide scaffold is a key feature in a number of kinase inhibitors. For instance, KX2-391 is a selective Src kinase inhibitor that features an N-benzylacetamide moiety.[9] Research into analogues of KX2-391 has involved the synthesis of various N-benzyl-substituted acetamide derivatives, highlighting the importance of this core structure in achieving biological activity.[9] n-Benzyl-2-hydroxyacetamide can serve as a foundational building block for the synthesis of novel kinase inhibitors by functionalizing the hydroxyl group and modifying the aromatic ring of the benzyl group.

Conclusion: A Precursor with Untapped Potential

n-Benzyl-2-hydroxyacetamide represents a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups make it an ideal starting material for the construction of a wide range of bioactive molecules, including anticonvulsants, potential kinase inhibitors, and various heterocyclic systems. The methodologies and applications outlined in this guide underscore the strategic importance of this compound in modern drug discovery and development. As research continues to uncover new synthetic transformations and biological activities, the utility of n-Benzyl-2-hydroxyacetamide as a key building block is poised to expand even further.

References

-

PrepChem.com. Synthesis of N-benzyl acetamide. [Link]

-

MDPI. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. [Link]

-

NIH National Center for Biotechnology Information. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). [Link]

- Google Patents.

-

Chapman University Digital Commons. Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link]

-

MDPI. N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. [Link]

-

ResearchGate. Scheme of the hydrolysis of N -Benzyl-2-chloroacetamide catalyzed by CaLB and used for the screening of mutants. [Link]

-

PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

-

Organic Syntheses. Acrylamide, N-benzyl-. [Link]

-

ResearchGate. (PDF) Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

NIH National Center for Biotechnology Information. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]

- Google Patents.

-

Wikipedia. Oxazoline. [Link]

-

NIH National Center for Biotechnology Information. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

-

PubChem. 2-amino-N-benzyl-N-hydroxyacetamide. [Link]

-

LookChem. N-BENZYL-2-HYDROXYACETAMIDE. [Link]

-

PubChem. Benzeneacetamide, 4-hydroxy-N-(phenylmethyl)-. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N-Benzylacetamide | 588-46-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazoline - Wikipedia [en.wikipedia.org]

- 9. "Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src K" by Asal Fallah-Tafti, Alireza Foroumadi et al. [digitalcommons.chapman.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of N-Benzyl-2-hydroxyacetamide Derivatives for Anticonvulsant Activity

Introduction: The Rationale for Targeting N-Benzyl-2-hydroxyacetamide Derivatives in Epilepsy Research

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) can be effective, but a significant portion of patients suffer from refractory epilepsy or experience dose-limiting side effects, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles.[1] The N-benzyl-2-hydroxyacetamide scaffold has emerged as a promising pharmacophore in the design of new anticonvulsant agents. This chemical framework is a key structural feature in several compounds that have demonstrated potent activity in preclinical seizure models.

The core hypothesis driving research into this class of compounds is that the N-benzylamide moiety, combined with a hydroxylated acetamide backbone, provides a key interaction with molecular targets within the central nervous system that are critical for the suppression of seizure activity.[2] Structure-activity relationship (SAR) studies have begun to elucidate the specific structural requirements for potent anticonvulsant effects, highlighting the importance of substituents on both the benzyl ring and the acetamide backbone.[2][3][4] For instance, the presence of small, nonpolar substituents at specific positions can significantly enhance activity in the maximal electroshock (MES) seizure test, a model indicative of efficacy against generalized tonic-clonic seizures.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of N-benzyl-2-hydroxyacetamide derivatives. It details robust synthetic protocols, outlines standardized procedures for assessing anticonvulsant activity and neurotoxicity in rodent models, and discusses the interpretation of SAR data to guide future drug design efforts.

Chemical Synthesis: Pathways to N-Benzyl-2-hydroxyacetamide Derivatives

The synthesis of N-benzyl-2-hydroxyacetamide derivatives can be approached through several strategic routes. The choice of pathway often depends on the desired stereochemistry and the nature of the substituents to be incorporated. A common and efficient method involves the coupling of a suitable carboxylic acid precursor with benzylamine.

General Synthetic Scheme

A prevalent synthetic strategy commences with mandelic acid or its derivatives, which possess the core α-hydroxy acid structure.[5][6] The carboxylic acid is first activated, often by conversion to an acid chloride or through the use of coupling agents, followed by amidation with the appropriately substituted benzylamine.

Caption: General synthetic route to N-benzyl-2-hydroxyacetamide derivatives.

Protocol 1: Synthesis of N-Benzyl-2-hydroxy-2-phenylacetamide from Mandelic Acid

This protocol describes a fundamental synthesis of the parent compound in this class.

Materials:

-

(±)-Mandelic acid

-

Thionyl chloride (SOCl₂)

-

Benzylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (±)-mandelic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude mandeloyl chloride. Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to the more reactive acid chlorides, facilitating the subsequent amidation.

-

Amidation: Dissolve the crude mandeloyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the benzylamine solution dropwise to the acid chloride solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing side reactions.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-hydroxy-2-phenylacetamide.

Biological Evaluation: Assessing Anticonvulsant Potential

The preclinical evaluation of novel compounds for anticonvulsant activity is a critical step in the drug discovery pipeline. The National Institutes of Health (NIH) Anticonvulsant Drug Development (ADD) Program has established standardized screening models that are widely used to identify and characterize the potential of new chemical entities.[7] The two primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[8][9][10]

Caption: Workflow for the discovery and development of anticonvulsant drugs.

Protocol 2: Maximal Electroshock (MES) Seizure Model

The MES test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[7][8][9] The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Animals:

-

Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline or a suitable solvent) and a positive control group (e.g., phenytoin) should be included.

-

Time to Peak Effect: The test is conducted at the predetermined time of peak effect of the drug.

-

Seizure Induction: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal or ear-clip electrodes.

-

Observation: The mice are observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

Protocol 3: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is used to identify compounds that may be effective against absence seizures.[8][9] It assesses the ability of a drug to raise the threshold for seizures induced by the chemoconvulsant pentylenetetrazole.

Animals:

-

Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

-

Compound Administration: Administer the test compound (i.p. or p.o.) at various doses, including vehicle and positive controls (e.g., ethosuximide).

-

Chemoconvulsant Injection: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

-

Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

Protocol 4: Rotarod Neurotoxicity Assay

It is crucial to assess the potential for motor impairment and other neurological deficits at doses that show anticonvulsant activity. The rotarod test is a standard method for evaluating neurotoxicity.

Animals:

-

Male Swiss mice (or other appropriate rodent strain), 18-25 g

Procedure:

-

Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for a set period (e.g., 1 minute) in three successive trials.

-

Compound Administration: Administer the test compound at various doses.

-

Testing: At the time of peak effect, place the mice on the rotarod and measure their ability to remain on the rod for 1 minute. Neurological deficit is indicated by the inability of the animal to maintain its balance on the rod for this duration.

Data Analysis and Interpretation

Quantitative Evaluation

The anticonvulsant activity and neurotoxicity of the synthesized compounds are quantified by determining the median effective dose (ED₅₀) and the median toxic dose (TD₅₀), respectively. These values are typically calculated using probit analysis. The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI value indicates a wider margin of safety between the therapeutic and toxic doses.

| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |

| Example Compound A | 15.2 | >100 | 85.5 | 5.6 |

| Example Compound B | 8.3 | 55.1 | 49.8 | 6.0 |

| Phenytoin (Reference) | 9.5 | >100 | 68.3 | 7.2 |

| Ethosuximide (Reference) | >300 | 130 | >400 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-benzyl-2-hydroxyacetamide scaffold has provided valuable insights into the structural features that govern anticonvulsant activity.

-

Substitution on the Benzyl Ring: The position and electronic nature of substituents on the benzyl ring can significantly impact potency. Halogen substitutions, particularly at the meta- or para-positions, have been shown to be favorable in some series.

-

Stereochemistry: The stereochemistry at the α-carbon of the acetamide moiety is often critical for activity. For many derivatives, the (R)-enantiomer exhibits significantly greater potency than the (S)-enantiomer.[3]

-

Substituents on the Acetamide Moiety: Modifications to the acetamide portion of the molecule, such as the introduction of small alkyl or alkoxy groups, can modulate both potency and the spectrum of anticonvulsant activity.[3][4] For example, N-benzyl-2-acetamido-3-methoxypropionamide has shown high potency.[3]

Conclusion and Future Directions

The N-benzyl-2-hydroxyacetamide class of compounds represents a fertile ground for the discovery of novel anticonvulsant agents. The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers to systematically explore this chemical space. Future efforts should focus on leveraging the growing body of SAR data to design and synthesize next-generation derivatives with enhanced potency, broader spectrum of activity, and improved safety profiles. Further mechanistic studies are also warranted to fully elucidate the molecular targets of these promising compounds, which may include voltage-gated sodium channels and other ion channels or receptors involved in neuronal excitability.[11][12]

References

-

Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

-

Wikipedia. (2024). Mandelic acid. [Link]

-

MDPI. (2021). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. [Link]

-

PrepChem.com. (n.d.). Preparation of mandelic acid (2-hydroxy-2-phenylacetic acid). [Link]

-

Choi, D., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4373-4376. [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

-

MDPI. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

-

ResearchGate. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. [Link]

-

Kaminski, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 64, 347-354. [Link]

-

PubMed Central. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]

-

White, H. S., et al. (1995). The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian Journal of Neurological Sciences, 16(1-2), 73-77. [Link]

-

Obniska, J., et al. (2003). Amino acid derivatives with anticonvulsant activity. Acta Poloniae Pharmaceutica, 60(3), 223-231. [Link]

- Google Patents. (1993). US5248816A - Process for making 2-hydroxymandelic acid and 2-hydroxybenzaldehydes.

-

White, H. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 129, 87-93. [Link]

-

Rogawski, M. A. (2020). Mechanisms of action of currently used antiseizure drugs. [Link]

-

ResearchGate. (2019). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. [Link]

-

ResearchGate. (2019). Approaches and opportunities in synthesis of mandelic acids. [Link]

-

Royal Society of Chemistry. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. [Link]

-

Semantic Scholar. (2021). Screening models for antiepileptic drugs: A Review. [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

-

Longdom. (2023). Mechanisms of Anticonvulsants in Seizure Treatment. [Link]

-

YouTube. (2022). SAR of Anticonvulsants. [Link]

-

ResearchGate. (2013). Animal Models Used in the Screening of Antiepileptic Drugs. [Link]

Sources

- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mandelic acid - Wikipedia [en.wikipedia.org]

- 6. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]

- 12. ajpbp.com [ajpbp.com]

Using n-Benzyl-2-hydroxyacetamide in antimicrobial activity screening

Application Note & Protocol

Topic: High-Throughput Screening of N-Benzyl-2-hydroxyacetamide for Novel Antimicrobial Activity

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and infectious diseases.

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from conventional antibiotic discovery pipelines. There is a critical need to investigate novel chemical scaffolds that can serve as starting points for the development of new therapeutics. The acetamide moiety is a versatile functional group found in numerous biologically active compounds. N-Benzyl-2-hydroxyacetamide, while historically recognized as a key intermediate in the synthesis of drugs like the anti-parasitic Benznidazole, presents an intriguing, underexplored scaffold for potential antimicrobial activity.[1] Research into its derivatives, such as N-benzyl-2,2,2-trifluoroacetamide and other N-substituted acetamides, has revealed promising antibacterial and antifungal properties, validating the core structure as a pharmacologically relevant starting point.[1][2][3][4]

This document serves as a comprehensive guide for the initial evaluation of N-Benzyl-2-hydroxyacetamide. It provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a robust primary screening campaign. Our objective is to empower researchers to systematically assess the compound's antimicrobial potential, grounded in principles of scientific integrity and reproducibility.

Compound Profile: N-Benzyl-2-hydroxyacetamide

Chemical and Physical Properties

-

IUPAC Name: N-benzyl-2-hydroxyacetamide

-

CAS Number: 19340-77-3[5]

-

Molecular Formula: C₉H₁₁NO₂[5]

-

Molecular Weight: 165.19 g/mol [5]

-

Appearance: Typically a white to off-white crystalline powder.[6]

-

Solubility: The parent compound, 2-hydroxyacetamide, is highly soluble in water.[6] The addition of the benzyl group increases lipophilicity. Therefore, N-Benzyl-2-hydroxyacetamide is expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, and sparingly soluble in aqueous media.

Scientist's Note (Expertise): The choice of solvent for stock solution preparation is critical. DMSO is the standard for primary screening due to its ability to dissolve a wide range of organic compounds and its low toxicity to most microbial strains at concentrations typically below 1% (v/v). It is imperative to run a solvent toxicity control to ensure that any observed antimicrobial effect is due to the compound, not the vehicle.

Scientific Rationale for Screening

The decision to screen N-Benzyl-2-hydroxyacetamide is based on several converging lines of evidence:

-

Proven Bioactivity of Derivatives: Multiple studies have demonstrated that modifications to the N-benzyl-acetamide core can yield significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4][7] This suggests the fundamental scaffold is amenable to interaction with microbial targets.

-

Structural Analogy: The acetamide group is a key feature in various established antimicrobials. The presence of both a hydrogen bond donor (-OH, -NH) and acceptor (C=O) within the molecule provides multiple points for potential interaction with enzyme active sites or other biological targets.

-

Potential for Cell Wall Inhibition: Some acetamide derivatives are known to interfere with bacterial cell wall synthesis.[8] The peptidoglycan layer, essential for bacterial survival, is a validated and high-value target for antibacterial drugs.[8]

Postulated Mechanism of Action (Hypothetical)

While the precise mechanism of N-Benzyl-2-hydroxyacetamide is unknown, a plausible hypothesis based on related structures involves the inhibition of key bacterial enzymes. One such target could be Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[8] Inhibition of these enzymes disrupts cell wall integrity, leading to cell lysis and death.[8]

Caption: Hypothetical mechanism targeting bacterial cell wall synthesis.

Experimental Design for Antimicrobial Screening

A successful screening campaign relies on a meticulously planned experimental workflow. This involves careful selection of microorganisms, preparation of reagents, and the inclusion of a comprehensive set of controls to ensure the validity of the results.

Caption: General workflow for MIC determination via broth microdilution.

Selection of Microbial Strains

A representative panel of microorganisms should be used to determine the spectrum of activity. This panel should include:

-

Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Rationale (Trustworthiness): Using standardized reference strains (e.g., from the American Type Culture Collection - ATCC) is crucial for inter-laboratory reproducibility and comparison with established antibiotics.

Essential Controls

Every assay plate must include the following controls to be considered valid:

-

Positive Control (Growth Control): Microorganism + Culture medium. (Should show robust growth).

-

Negative Control (Sterility Control): Culture medium only. (Should remain clear).

-

Vehicle Control (Solvent Toxicity): Microorganism + Culture medium + highest concentration of DMSO used in the assay. (Should show growth comparable to the positive control).

-

Reference Antibiotic Control: Microorganism + Culture medium + a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi). (Serves as a benchmark for assay performance).

Detailed Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative assessment of antimicrobial activity and is recommended for primary screening.[9]

Materials

-

N-Benzyl-2-hydroxyacetamide

-

Dimethyl Sulfoxide (DMSO), sterile

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 Medium for fungi

-

Sterile 96-well flat-bottom microtiter plates

-

Selected microbial strains

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips and reagent reservoirs

-

Incubator (37°C for bacteria, 35°C for fungi)

Step-by-Step Procedure

-

Preparation of Compound Stock:

-

Accurately weigh N-Benzyl-2-hydroxyacetamide and dissolve in 100% DMSO to create a stock solution of 10 mg/mL.

-

Rationale: A high-concentration stock minimizes the final volume of DMSO added to the assay wells.

-

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (corresponds to approx. 1.5 x 10⁸ CFU/mL).[10]

-

Perform a final dilution of this standardized suspension into the appropriate culture medium (CAMHB or RPMI) to achieve a target concentration of 5 x 10⁵ CFU/mL.

-

Rationale: Standardizing the inoculum density is the most critical variable for ensuring the reproducibility of MIC results.

-

-

Plate Preparation and Serial Dilution:

-

Dispense 50 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

-

Prepare an intermediate dilution of the compound stock solution in broth. For a final starting concentration of 128 µg/mL, add 5.12 µL of the 10 mg/mL stock to 195 µL of broth.

-

Add 100 µL of this intermediate dilution to well 1.

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this 2-fold serial dilution from well 2 to well 10. Discard 50 µL from well 10.

-

Result: Wells 1-10 now contain 50 µL of compound at concentrations ranging from 128 µg/mL to 0.25 µg/mL (pre-inoculation).

-

Controls: Well 11 will be the vehicle control. Well 12 will be the positive (growth) control.

-

-

Inoculation:

-

Add 50 µL of the final standardized inoculum (from step 2) to wells 1 through 11. Do not add inoculum to the negative control wells.

-

Result: The total volume in each test well is now 100 µL. The compound concentrations and the inoculum density are now at their final target values. The final DMSO concentration in the highest concentration well is approximately 0.64%.

-

-

Incubation:

-

Seal the plate (e.g., with an adhesive film) to prevent evaporation.

-

Incubate for 16-20 hours at the appropriate temperature.

-

-

Reading the MIC:

-

Following incubation, place the plate on a reading stand.

-

Visually inspect the wells for turbidity (a sign of microbial growth).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of N-Benzyl-2-hydroxyacetamide that completely inhibits visible growth of the microorganism.[9]

-

Data Presentation and Interpretation

Results should be recorded systematically to allow for easy comparison across different microorganisms.

Quantitative Data Summary

| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | MIC of N-Benzyl-2-hydroxyacetamide (µg/mL) | MIC of Reference Antibiotic (µg/mL) |

| Staphylococcus aureus | Positive | 0.125 - 128 | [Insert Data] | [Insert Ciprofloxacin/Vancomycin Data] |

| Escherichia coli | Negative | 0.125 - 128 | [Insert Data] | [Insert Ciprofloxacin Data] |

| Pseudomonas aeruginosa | Negative | 0.125 - 128 | [Insert Data] | [Insert Ciprofloxacin Data] |

| Candida albicans | N/A (Fungus) | 0.125 - 128 | [Insert Data] | [Insert Fluconazole Data] |

Interpretation Guidelines

-

Validate the Assay: First, check the controls. The positive control must be turbid, and the negative and vehicle controls must be clear. The MIC of the reference antibiotic should fall within its expected quality control range.

-

Assess Potency: The MIC value is inversely proportional to potency. While there are no universal breakpoints for novel compounds, a general framework for interpretation is:

-

Potent Activity: MIC ≤ 8 µg/mL

-

Moderate Activity: MIC > 8 to 64 µg/mL

-

Weak/No Activity: MIC > 64 µg/mL

-

-

Determine Spectrum: Analyze the activity across the panel. Is the compound broad-spectrum (active against both Gram-positive and Gram-negative bacteria) or narrow-spectrum? Does it possess antifungal activity?

Conclusion and Future Directions

This application note provides a robust framework for the initial antimicrobial screening of N-Benzyl-2-hydroxyacetamide. A definitive finding of potent activity (low MIC value) against one or more strains is a significant result that warrants further investigation. Subsequent steps in the drug discovery cascade should include:

-

Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

-

Time-Kill Kinetic Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Mechanism of Action Studies: Employing biochemical and genetic assays to elucidate the specific molecular target.

-

Screening Against Resistant Strains: Testing the compound against clinical isolates, such as Methicillin-resistant Staphylococcus aureus (MRSA), to assess its potential for overcoming existing resistance mechanisms.

The systematic application of these protocols will generate high-quality, reproducible data, forming a solid foundation for any subsequent medicinal chemistry and drug development efforts centered on the N-benzyl-acetamide scaffold.

References

-

ResearchGate. Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using...[Link]

-

ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide.[Link]

-

National Institutes of Health (NIH). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications.[Link]

-

PrepChem.com. Synthesis of N-benzyl acetamide.[Link]

-

National Institutes of Health (NIH). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.[Link]

-

PubMed. Antimicrobial and inhibitory enzyme activity of N-(benzyl) and quaternary N-(benzyl) chitosan derivatives on plant pathogens.[Link]

-